2-(Furan-2-ylmethoxy)aniline
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Overview
Description
2-(Furan-2-ylmethoxy)aniline is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an aniline moiety through a methoxy linker
Mechanism of Action
Target of Action
It is known that furan derivatives, which include 2-(furan-2-ylmethoxy)aniline, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds, including this compound, are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
It is known that the pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a shift towards chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.
Cellular Effects
Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives are known to exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Furan derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Furan derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Furan derivatives are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)aniline typically involves the reaction of 2-furylmethanol with aniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of a boronic acid derivative of 2-furylmethanol with an aryl halide derivative of aniline under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Amines and related derivatives.
Substitution: Substituted anilines with various functional groups.
Scientific Research Applications
2-(Furan-2-ylmethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be incorporated into polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme interactions and biological pathways involving furan derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-ylmethyl)aniline
- 3-(Furan-2-ylmethoxy)aniline
- 2-(Thiophen-2-ylmethoxy)aniline
Uniqueness
2-(Furan-2-ylmethoxy)aniline is unique due to the presence of both a furan ring and an aniline moiety, which confer distinct chemical reactivity and biological activity. The methoxy linker provides flexibility and enhances the compound’s ability to interact with various targets, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKJXKFASQBZPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390301 |
Source
|
Record name | 2-(furan-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-43-8 |
Source
|
Record name | 2-(furan-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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